Ethyl 3-[bis(2-methoxyethyl)amino]propanoate
Description
Ethyl 3-[bis(2-methoxyethyl)amino]propanoate is a propanoate ester featuring a tertiary amine substituent with two 2-methoxyethyl groups. Propanoate esters are widely used in pharmaceutical and chemical synthesis due to their versatility as intermediates, enabling modifications through ester hydrolysis, alkylation, or coupling reactions . The bis(2-methoxyethyl)amino group may enhance solubility in polar solvents compared to non-polar substituents, influencing its utility in organic or medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-[bis(2-methoxyethyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4/c1-4-16-11(13)5-6-12(7-9-14-2)8-10-15-3/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZKHXRIPHAZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-[bis(2-methoxyethyl)amino]propanoate typically involves the reaction of β-alanine ethyl ester with bis(2-methoxyethyl)amine . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.
Chemical Reactions Analysis
Ethyl 3-[bis(2-methoxyethyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bis(2-methoxyethyl)amino group can be replaced by other nucleophiles.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
Ethyl 3-[bis(2-methoxyethyl)amino]propanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to participate in reactions that lead to biologically active compounds. For instance, it is involved in synthesizing direct thrombin inhibitors, which are crucial for anticoagulant therapies. A notable application is in the synthesis of dabigatran etexilate, a novel oral anticoagulant that has shown efficacy comparable to warfarin but with fewer side effects and no need for routine monitoring .
Case Study: Synthesis of Dabigatran Etexilate
The preparation of dabigatran etexilate involves multiple steps where this compound acts as a key building block. The synthetic route typically includes:
- Step 1: Formation of the intermediate using ethyl acrylate and bis(2-methoxyethyl)amine under controlled conditions.
- Step 2: Conversion of the intermediate into dabigatran etexilate through further chemical modifications.
This method demonstrates the compound's versatility and importance in developing anticoagulants .
Organic Synthesis
Reagent in Chemical Reactions
This compound can be utilized as a reagent in various organic transformations. Its ability to act as a nucleophile makes it suitable for reactions such as:
- Alkylation Reactions: It can participate in alkylation processes to form more complex molecules.
- Deoxofluorination: When combined with reagents like bis(2-methoxyethyl)aminosulfur trifluoride, it facilitates the conversion of alcohols to alkyl fluorides, enhancing its utility in fluorination chemistry .
Table: Comparison of Reaction Types Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Alkylation | Nucleophilic substitution leading to new C-C bonds | Various alkylated derivatives |
| Deoxofluorination | Conversion of alcohols to fluorinated compounds | Alkyl fluorides |
| Amidation | Formation of amides from carboxylic acids | Various amide derivatives |
Biochemical Research
In proteomics research, this compound is used as a biochemical tool for studying protein interactions and modifications. Its properties allow it to serve as a probe or marker in various assays aimed at understanding protein functionality and interaction networks .
Mechanism of Action
The mechanism of action of Ethyl 3-[bis(2-methoxyethyl)amino]propanoate involves its interaction with specific molecular targets. The bis(2-methoxyethyl)amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between Ethyl 3-[bis(2-methoxyethyl)amino]propanoate and related compounds:
Key Observations :
- Electron-Donating vs. In contrast, chloroethyl (e.g., Amustaline) and phthalimide groups () are electron-withdrawing, altering reactivity in substitution or coupling reactions .
- Solubility : Methoxyethyl substituents improve solubility in polar solvents compared to hydrophobic aromatic or perfluorinated analogs (e.g., compounds in ) .
Key Observations :
- Pharmaceutical Utility : Amustaline’s antiviral activity suggests that nitrogen mustard derivatives (like bis(2-chloroethyl) analogs) are effective alkylating agents, whereas methoxyethyl groups may reduce cytotoxicity .
- Material Science: Perfluorinated propanoates () exhibit unique stability, contrasting with the hydrolytic lability of methoxyethyl esters .
Physicochemical Properties
Molecular Weight and Stability
Key Observations :
- Ester Hydrolysis: The target compound’s ester group is prone to hydrolysis under acidic/basic conditions, similar to other propanoate esters .
- Thermal Stability : Methoxyethyl groups may enhance thermal stability compared to halogenated analogs (e.g., Amustaline) .
Biological Activity
Ethyl 3-[bis(2-methoxyethyl)amino]propanoate is a compound of significant interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a propanoate moiety with two methoxyethyl groups attached to a nitrogen atom. This configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to significant changes in cellular processes and physiological responses, particularly in the context of pain modulation and neuropharmacology.
Antinociceptive Properties
Research indicates that derivatives of this compound exhibit antinociceptive properties, particularly in models of neuropathic pain. For instance, compounds structurally similar to this compound have been shown to inhibit GABA uptake in various rodent models, suggesting a potential role in pain management .
- Case Study : In a study involving chemotherapy-induced neuropathic pain models, compounds similar to this compound demonstrated significant antinociceptive effects without inducing motor deficits, as measured by rotarod tests .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with various enzymes involved in neurotransmitter uptake and metabolism.
- Example : The compound has shown promise as an inhibitor of GABA transporters (GATs), which are crucial in regulating GABA levels in the nervous system. Inhibiting these transporters can enhance GABAergic signaling, potentially providing therapeutic benefits for conditions like anxiety and epilepsy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Ethyl acetate | General solvent | Non-specific |
| Methyl butyrate | Flavoring agent | Non-specific |
| Ethyl propanoate | General ester | Non-specific |
| This compound | Antinociceptive, GABA uptake inhibitor | Modulates neurotransmitter levels |
Research Findings
Recent studies have highlighted the versatility of this compound in various applications:
- Synthesis and Therapeutic Potential : The compound has been synthesized for use as a building block in drug development, particularly targeting neurological disorders. Its ability to undergo oxidation and reduction reactions makes it a valuable precursor for developing more complex therapeutic agents .
- In Vivo Studies : In vivo experiments have demonstrated that derivatives of this compound can effectively reduce pain responses without significant side effects, indicating its potential for clinical applications in pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
